Product packaging for 6E-Dodecen-1-ol(Cat. No.:)

6E-Dodecen-1-ol

Cat. No.: B14633161
M. Wt: 184.32 g/mol
InChI Key: IENBWMQKVZLORT-VOTSOKGWSA-N
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Description

6E-Dodecen-1-ol is a monounsaturated fatty alcohol with the molecular formula C12H24O and a molecular weight of 184.3184 g/mol . This compound is of significant interest in chemical ecology and pest management research, as it and its geometric isomer, (Z)-6-dodecen-1-ol, are studied as components of lepidopteran pheromone blends . Its research value is further underscored by its identification as a volatile component in complex natural product extracts, such as the traditional Chinese medicine Caoguo, where advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed for its detection and quantification . For researchers, reliable analytical data is critical. The Kovát's retention indices for this compound have been characterized to aid in its identification: on a non-polar DB-5 column, it has a retention index of 1462, while on a polar DB-Wax column, its retention index is 2001 . These values provide a key reference for method development and compound verification in GC-MS analyses. The synthesis of such unsaturated fatty alcohols, including this compound, can be achieved through modern synthetic methods like olefin metathesis, which is a powerful tool for constructing carbon-carbon double bonds with specific geometry . This compound is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B14633161 6E-Dodecen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-dodec-6-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,13H,2-5,8-12H2,1H3/b7-6+

InChI Key

IENBWMQKVZLORT-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CCCCCO

Canonical SMILES

CCCCCC=CCCCCCO

Origin of Product

United States

Significance of Long Chain Unsaturated Alcohols in Biological Systems

Long-chain unsaturated alcohols are fundamental components in the chemical communication networks of numerous organisms, particularly insects. pnas.org These molecules, often derivatives of fatty acids, function as semiochemicals—chemicals that convey signals. pnas.orgslu.se A primary role for these alcohols is as pheromones, which are chemical signals that trigger a specific behavioral or developmental response in another individual of the same species. researchgate.netgoogle.com

In the vast majority of Lepidoptera (moths and butterflies), for instance, C12, C14, C16, and C18 unsaturated alcohols, along with their corresponding aldehydes and acetate (B1210297) esters, are the essential components of sex pheromones used to attract mates. pnas.orgresearchgate.net The biological activity of these compounds is initiated when they bind to specific olfactory receptors in an insect's antennae, triggering a nerve impulse that leads to a behavioral change, such as flight towards the signal's source.

The functions of these alcohols are diverse and crucial for survival and reproduction. slu.se Beyond mate attraction, they can be involved in aggregation, trail-following, and even defensive secretions. researchgate.netgerli.com For example, while many moth species use dodecenols for mate attraction, certain termites utilize a dodecenol isomer as a trail-following pheromone to guide colony members to food sources. researchgate.net The specificity of the signal is often determined not by a single compound, but by a precise blend of several, where the ratio of components is as important as their chemical identity. researchgate.net

Table 2: Examples of Long-Chain Unsaturated Alcohols and Their Biological Roles

Compound Name Chemical Formula Biological Role / Significance Organism Example
Bombykol C₁₆H₃₀O First identified sex pheromone, attracts males. gerli.com Silkworm moth (Bombyx mori) gerli.com
(Z)-5-Dodecen-1-ol C₁₂H₂₄O A female sex pheromone component. nih.govmedchemexpress.com Pine caterpillar moth (Dendrolimus punctatus), Rice leaf folder (Plusia festucae) nih.govmedchemexpress.com
(Z,Z)-Dodeca-3,6-dien-1-ol C₁₂H₂₀O Functions as both a sex pheromone and a trail-following pheromone. researchgate.net Termite (Ancistrotermes pakistanicus) researchgate.net

| Farnesol | C₁₅H₂₆O | A sesquiterpenoid alcohol involved in signaling and is a building block for other molecules. cymitquimica.comhmdb.ca | Found across many organisms, including insects. hmdb.ca |

Stereoisomeric Context Within Dodecenol Research

The biological function of dodecenols is critically dependent on their stereoisomerism, particularly the geometry of the double bond. Dodecenol isomers, such as 6E-Dodecen-1-ol and its counterpart 6Z-Dodecen-1-ol, are geometric isomers (or cis-trans isomers). nist.gov They share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of substituent groups around the carbon-carbon double bond. The 'E' (from the German entgegen, meaning opposite) configuration indicates that the higher-priority substituents are on opposite sides of the double bond, while 'Z' (zusammen, meaning together) indicates they are on the same side.

This subtle structural difference has profound consequences for biological activity. slu.se The olfactory receptors in insect antennae are highly specific protein structures. The precise shape of a pheromone molecule determines whether it can bind effectively to its corresponding receptor, much like a key fits into a lock. A change from an E to a Z configuration, or a shift in the double bond's position along the carbon chain, can render a molecule completely inactive or, in some cases, even inhibitory. slu.se

For example, the oriental fruit moth (Grapholita molesta) uses a specific blend of dodecenol derivatives, including (Z)-8-dodecen-1-ol, as its sex pheromone. herts.ac.uk The presence of other isomers can disrupt the signal. This specificity is a cornerstone of chemical communication, ensuring that signals are species-specific and effective even amidst a complex background of other environmental chemicals. slu.se Research often involves comparing the electrophysiological and behavioral responses of insects to various synthetic isomers to determine which specific structure is the active component of a natural pheromone blend. mdpi.com

Table 3: Comparison of Selected Dodecenol Isomers and Their Biological Context

Compound Name Isomeric Form Known Biological Context
This compound E-isomer A specific geometric isomer of dodecenol. nist.gov
(Z)-8-Dodecen-1-ol Z-isomer, positional isomer Key sex pheromone component for the oriental fruit moth.
(E)-10-Dodecen-1-ol E-isomer, positional isomer A known dodecenol isomer studied in pheromone research. nist.gov

| (Z)-5-Dodecen-1-ol | Z-isomer, positional isomer | Identified as a sex pheromone component in the pine caterpillar moth. nih.gov |

Interdisciplinary Relevance of Chemical Ecology and Organic Synthesis for Dodecenols

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific isomers of unsaturated alcohols like this compound. The biological activity of such compounds is often highly dependent on their stereochemistry. Therefore, methods that allow for the controlled formation of either the E or Z isomer are of significant interest.

Wittig Reactions in Defined Stereochemistry

The Wittig reaction is a powerful tool for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. libretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Non-stabilized ylides typically lead to the formation of Z-alkenes. This is achieved by reacting a phosphonium (B103445) salt with a strong base like sodium amide or sodium hydride to generate the ylide, which then reacts with an aldehyde. masterorganicchemistry.com

Stabilized ylides , on the other hand, tend to produce E-alkenes. These ylides are less reactive and the reaction is often reversible, allowing for thermodynamic control which favors the more stable E-isomer.

For the synthesis of this compound, a Wittig reaction between an appropriate aldehyde and a phosphorus ylide can be employed. To favor the E-isomer, a stabilized ylide or modified Wittig conditions, such as the Schlosser modification, can be utilized. wikipedia.org The Schlosser modification involves the use of a second equivalent of an organolithium reagent to deprotonate the betaine (B1666868) intermediate, leading to a more thermodynamically controlled product distribution that favors the E-alkene. harvard.edu

Palladium-Catalyzed Coupling and Alkylation Strategies

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds. unistra.frslideshare.net Reactions like the Suzuki-Miyaura, Heck, and Stille couplings provide versatile and stereoselective routes to alkenes. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, a vinylborane (B8500763) could be coupled with a halo-alcohol, or a boronic acid-containing alcohol could be coupled with a vinyl halide. The stereochemistry of the vinyl partner is typically retained in the product.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. slideshare.netlibretexts.org While highly useful, controlling the regioselectivity and stereoselectivity can be challenging. However, specific catalysts and reaction conditions have been developed to favor the formation of E-alkenes. researchgate.net

Stille Coupling: This reaction utilizes organotin compounds, which are coupled with organohalides. libretexts.org Similar to the Suzuki coupling, the stereochemistry of the starting materials is generally preserved.

These palladium-catalyzed methods offer high functional group tolerance and can often be performed under mild conditions. unistra.fr The choice of ligands for the palladium catalyst is crucial in controlling the reactivity and selectivity of these transformations. libretexts.org

Reduction Methodologies for Stereoisomeric Control

The stereoselective reduction of alkynes is a common and effective strategy for the synthesis of both E- and Z-alkenes. openochem.org

Reduction to E-alkenes (trans-alkenes): The classic method for producing a trans-alkene is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. openochem.orgkhanacademy.org This reaction proceeds through a radical anion intermediate, and the more stable trans-radical intermediate is preferentially formed, leading to the E-alkene. khanacademy.org Another method involves the trans-hydrosilylation of an alkyne with a silane (B1218182) and a ruthenium catalyst, followed by protodesilylation to yield the E-alkene. acs.orgnih.gov

Reduction to Z-alkenes (cis-alkenes): For the synthesis of the corresponding Z-isomer, catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is the standard method. openochem.orgkhanacademy.org This catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the cis-alkene.

For the synthesis of this compound, one could start with dodec-6-yn-1-ol (B14438246) and apply a dissolving metal reduction to obtain the desired E-isomer.

Carbon-Carbon Bond Formation via Organometallic Reagents

Organometallic reagents are fundamental in the construction of carbon-carbon bonds. scholaris.ca Grignard reagents and organolithium compounds are powerful nucleophiles that readily react with electrophiles like aldehydes, ketones, and epoxides. alevelchemistry.co.ukdtu.dk

The synthesis of this compound can be envisioned through the coupling of smaller fragments using organometallic reagents. For instance, a Grignard reagent derived from an E-configured haloalkene could be reacted with an appropriate epoxide or aldehyde to construct the dodecenol backbone. The stereochemistry of the double bond in the Grignard reagent would be transferred to the final product.

Alternatively, carbometallation reactions, which involve the addition of an organometallic compound across a carbon-carbon multiple bond, can be employed to create new C-C bonds with stereocontrol. libretexts.org

Method Key Reagents/Catalysts Stereochemical Outcome
Wittig Reaction (Stabilized) Stabilized phosphorus ylide, aldehydePredominantly E-alkene
Suzuki-Miyaura Coupling Vinylborane, organohalide, Pd catalystRetention of stereochemistry
Dissolving Metal Reduction Na or Li in liquid NH₃E-alkene
Grignard Reaction E-alkenyl Grignard reagent, epoxide/aldehydeRetention of stereochemistry

Enzymatic and Biocatalytic Synthesis of Dodecenol Derivatives

Enzymatic and biocatalytic methods are increasingly being explored for the synthesis of alcohols due to their high selectivity, mild reaction conditions, and environmental benefits. frontiersin.org Enzymes like lipases and alcohol dehydrogenases are particularly useful in these transformations.

Immobilized Enzyme Systems for Alcohol Synthesis

Immobilizing enzymes on solid supports offers several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. oaepublish.comfrontiersin.org This makes them highly suitable for industrial applications.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. acs.org In the context of dodecenol synthesis, lipases can be used for the esterification of a dodecen-1-ol with a fatty acid or the transesterification of a dodecenyl ester. researchgate.netnih.gov These reactions are often performed in organic solvents or solvent-free systems. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a widely used and efficient catalyst for such transformations. researchgate.net

Alcohol Dehydrogenase (ADH) Systems: Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In the synthetic direction, they can be used for the reduction of an aldehyde or ketone to the corresponding alcohol. These reactions often require a cofactor like NADH, and cofactor regeneration systems are typically employed. nih.gov The enzymatic reduction of an unsaturated aldehyde could provide a route to dodecenol derivatives.

Multi-Enzyme Cascades: Combining multiple enzymes in a single pot can allow for complex transformations in a more efficient manner. oaepublish.com For example, a cascade could be designed where one enzyme produces an unsaturated aldehyde that is then reduced by an alcohol dehydrogenase to the desired dodecenol. mdpi.com

Recent research has also focused on the biocatalytic synthesis of long-chain fatty alcohols from renewable resources like fatty acids. researchgate.netnih.govnih.gov These approaches often involve genetically engineered microorganisms or isolated enzyme systems.

Enzyme System Reaction Type Application in Dodecenol Synthesis
Immobilized Lipase Esterification/TransesterificationSynthesis of dodecenyl esters
Alcohol Dehydrogenase Reduction of aldehydes/ketonesSynthesis of dodecenol from an unsaturated aldehyde
Multi-Enzyme Cascade Sequential enzymatic reactionsOne-pot synthesis from simpler precursors

Optimization of Reaction Conditions for Biocatalysis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net The use of enzymes, particularly lipases, for the synthesis of fatty alcohol esters is a well-established green alternative to traditional chemical methods. nih.govmdpi.com The optimization of reaction parameters is critical to maximize yield and efficiency. While specific studies on the biocatalytic synthesis of this compound are not extensively detailed in publicly available literature, the principles of optimizing lipase-catalyzed reactions for similar long-chain alcohol esters provide a clear framework.

The enzymatic synthesis, often a transesterification or esterification reaction, is influenced by several key parameters, including the choice of enzyme, temperature, substrate molar ratio, water content, and solvent. mdpi.comscirp.orgresearchgate.net Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are frequently used due to their stability and broad substrate specificity. researchgate.netnih.govresearchgate.net

Optimization studies for similar lipase-catalyzed reactions reveal common trends. mdpi.comresearchgate.netresearchgate.net The reaction temperature is a crucial factor; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. mdpi.com Typically, temperatures between 40°C and 60°C are found to be optimal. mdpi.comresearchgate.net The molar ratio of the acyl donor to the alcohol substrate significantly impacts the equilibrium of the reaction; an excess of the acyl donor is often used to drive the reaction towards the product. nih.gov Water content in the reaction medium is another critical parameter, as a certain amount of water is essential for lipase activity, but excess water can promote the reverse hydrolysis reaction. scirp.org The choice of solvent also plays a vital role, with non-polar organic solvents often being preferred to minimize substrate and product inhibition.

The following interactive table illustrates the typical optimization of reaction conditions for a lipase-catalyzed synthesis of a long-chain fatty alcohol ester, based on data from analogous systems.

Table 1: Representative Optimization of Reaction Conditions for Lipase-Catalyzed Synthesis

Parameter Range Tested Optimal Condition Effect on Yield
Temperature (°C) 30 - 70 55 - 60 Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. mdpi.comresearchgate.net
Substrate Molar Ratio (Acyl Donor:Alcohol) 1:1 - 10:1 5:1 to 8:1 Higher molar excess of the acyl donor generally pushes the equilibrium towards higher product yield. nih.govresearchgate.net
Enzyme Loading (w/w %) 1% - 10% 5% - 7.5% Increased enzyme concentration initially boosts the reaction rate, but can become cost-prohibitive at higher loadings. researchgate.net
Solvent Toluene, Hexane, Acetone, Solvent-free Acetone or tert-Butanol The choice of solvent affects substrate solubility and enzyme activity; solvent-free systems are often preferred for green chemistry principles. researchgate.netnih.gov

| Water Content (v/v %) | 0% - 5% | ~2% | A minimal amount of water is crucial for enzyme activity, while excess water can lead to hydrolysis of the ester product. scirp.org |

Development of Novel Synthetic Routes and Scalability Considerations

While biocatalysis offers an elegant approach, traditional organic synthesis remains crucial for the large-scale production of pheromones like this compound. Research efforts focus on developing novel routes that are efficient, stereoselective, and scalable. numberanalytics.comresearchgate.net Two prominent modern synthetic strategies are the Wittig reaction and olefin metathesis.

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the precise placement of a double bond. libretexts.org It involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of (E)-alkenes, stabilized ylides are typically employed, which react to give predominantly the E-isomer. organic-chemistry.org The scalability of the Wittig reaction can be challenging due to the need for strong bases to generate the ylide and the production of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. numberanalytics.com However, modifications such as the Schlosser modification can enhance E-selectivity, and the use of phase-transfer catalysts can improve reaction efficiency for industrial-scale production. wikipedia.org

Olefin cross-metathesis (CM) has emerged as a powerful and highly efficient method for carbon-carbon double bond formation. illinois.edumdpi.com This reaction, often catalyzed by well-defined ruthenium catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts), involves the exchange of alkylidene groups between two different olefins. nobelprize.org CM offers advantages in terms of functional group tolerance and atom economy. For the synthesis of this compound, a cross-metathesis reaction between 1-octene (B94956) and 5-hexen-1-ol (B1630360) could be envisioned. The scalability of metathesis reactions has been demonstrated, making them attractive for industrial applications. nih.gov

Other novel approaches include strategies based on coupling reactions. For instance, a scalable synthesis for the related (E)-8-dodecen-1-yl acetate was developed using a C9+C3 coupling strategy, starting from 2-propyn-1-ol and 1,6-hexanediol. Such fragment-based approaches offer flexibility and can be adapted for the synthesis of various pheromone analogues.

The table below provides a comparative overview of these advanced synthetic methodologies.

Table 2: Comparison of Novel Synthetic Routes for Unsaturated Alcohols

Synthetic Route Key Features Stereoselectivity Scalability Considerations
Wittig Reaction Forms a C=C bond from a carbonyl group and a phosphorus ylide. libretexts.org Stabilized ylides favor the (E)-isomer. Non-stabilized ylides often yield (Z)-isomers. organic-chemistry.org Can be challenging due to stoichiometric byproducts and the use of strong bases. Modified procedures can improve scalability. numberanalytics.com
Olefin Cross-Metathesis Exchanges alkylidene fragments between two olefins catalyzed by metal complexes. illinois.edu Generally favors the more thermodynamically stable (E)-isomer. illinois.edu Good scalability due to low catalyst loadings and high efficiency. Catalyst cost and removal can be a factor. nih.gov

| Alkyne-based Coupling Routes | Involves coupling of smaller fragments followed by stereoselective reduction of an alkyne intermediate. | High stereoselectivity can be achieved (e.g., Lindlar catalyst for Z-alkenes, or dissolving metal reduction for E-alkenes). | Can be designed for scalability, offering convergent and flexible synthesis. |

Ecological Roles and Chemically Mediated Interactions of 6e Dodecen 1 Ol

Role as Semiochemicals in Interspecific and Intraspecific Communication

Semiochemicals are signaling molecules that carry information between organisms. ecophero.com 6E-Dodecen-1-ol, as a semiochemical, is involved in both intraspecific communication (between individuals of the same species) and interspecific communication (between individuals of different species).

Intraspecific Communication: Within a species, this compound often functions as a component of sex pheromones. semanticscholar.org These chemical signals are typically released by one sex to attract the other for mating. The specificity of these pheromone blends, which can include precise ratios of different isomers of dodecen-1-ol and other compounds, helps to ensure reproductive isolation between closely related species. For instance, various lepidopteran species utilize specific blends of dodecenol isomers to attract conspecific males.

Interspecific Communication: The role of this compound in interspecific communication is often linked to the phenomenon of herbivore-induced plant volatiles (HIPVs). When plants are attacked by herbivores, they release a blend of volatile organic compounds, which can include dodecenols. nih.govresearchgate.net These chemical cues can be intercepted by other species. For example, predators and parasitoids of the herbivorous insects may use these volatiles as signals to locate their prey or hosts. This makes this compound a key player in tritrophic interactions, connecting plants, herbivores, and their natural enemies.

Function in Insect Chemical Ecology

The influence of this compound is most profoundly observed in the chemical ecology of insects, where it modulates a range of essential behaviors.

Pheromonal Activity and Behavioral Modulation

As a pheromone component, this compound can elicit a suite of behavioral responses in receiving insects. The perception of this chemical signal occurs through specialized olfactory receptor neurons, typically located on the antennae. This detection can trigger stereotyped behaviors such as upwind flight in moths, a crucial step in locating a potential mate. The behavioral response of an insect to a pheromone can be modulated by various factors, including the insect's physiological state (e.g., age, mating status) and the time of day. nih.gov

Attractant and Arrestant Responses in Insect Species

Different isomers of dodecen-1-ol have been identified as attractants for numerous insect species. For example, specific blends containing dodecenol isomers are used in lures to monitor and control populations of agricultural pests. While acting as a long-range attractant, this compound can also function as an arrestant at closer ranges. An arrestant is a chemical that causes an organism to cease locomotion upon encountering it, thereby increasing the time spent in a particular location. This can be crucial in the final stages of mate-finding, ensuring the insect remains in the vicinity of the pheromone source.

Below is a table summarizing the role of various dodecen-1-ol isomers as attractants for different insect species.

Insect SpeciesCompound Isomer(s)Role
Cydia pomonella (Codling Moth)(E,E)-8,10-Dodecadien-1-ol (Codlemone)Primary female sex pheromone attractant for males. nih.gov
Grapholita molesta (Oriental Fruit Moth)(Z)-8-Dodecen-1-ol, (E)-8-Dodecen-1-yl acetate (B1210297)Components of the female sex pheromone blend that attracts males.
Termite species (e.g., Ancistrotermes pakistanicus)(Z,Z)-dodeca-3,6-dien-1-olActs as both a trail-following pheromone and a sex attractant. nih.govresearchgate.net
Plutella xylostella (Diamondback Moth)(E)-9-Dodecen-1-olA key component of the female sex pheromone. ecophero.com
Helicoverpa armigera (Cotton Bollworm)(E)-9-Dodecen-1-olA component of the female sex pheromone blend. ecophero.com

Influence on Mating and Reproductive Behaviors

The primary role of this compound as a sex pheromone component directly links it to mating and reproductive behaviors. The release of this compound by a female can initiate a sequence of behaviors in the male, starting with activation and orientation, followed by upwind flight, and culminating in close-range courtship and copulation attempts. The precise blend and concentration of the pheromone can convey information about the species, location, and even the reproductive fitness of the emitter. The successful perception of and response to these chemical signals are therefore critical for successful reproduction. In some cases, the presence of specific isomers in a pheromone blend can be crucial for eliciting the full range of mating behaviors.

Plant-Insect Interactions Mediated by Dodecenols

The exchange of chemical information between plants and insects is a cornerstone of chemical ecology, and dodecenols are important molecules in this dialogue.

Herbivore-Induced Plant Volatiles and Trophic Interactions

When a plant is damaged by an herbivore, it can initiate the de novo synthesis and release of a variety of volatile organic compounds, a phenomenon known as the release of herbivore-induced plant volatiles (HIPVs). nih.gov These blends can be highly complex and may include various isomers of dodecen-1-ol. nih.gov

These HIPVs serve as a form of indirect plant defense. By releasing these chemical signals, the plant can attract the natural enemies of the attacking herbivores, such as predatory insects and parasitic wasps. researchgate.net This tritrophic interaction benefits the plant by reducing herbivore pressure. The composition of the HIPV blend can be specific to the herbivore species causing the damage, allowing for a targeted attraction of the appropriate natural enemies. nih.gov

The following table provides examples of compounds released by plants in response to herbivory that mediate trophic interactions.

Plant SpeciesHerbivoreInduced Volatile(s)Ecological Consequence
Cotton (Gossypium hirsutum)Beet armyworm (Spodoptera exigua)Terpenoids, indole, green leaf volatilesAttraction of parasitic wasps that attack the caterpillars. nih.gov
Tomato (Solanum lycopersicum)Tuta absolutaA complex blend of over 80 volatilesAttraction of predatory mirid bugs. nih.gov
Rice (Oryza sativa)Various herbivoresEicosane, Tetradecane, TridecaneAttraction of natural enemies of rice pests. usda.gov

Defense Mechanisms and Adaptation Strategies

In the intricate world of insect survival, chemical compounds are a primary currency of defense and adaptation. While direct evidence for this compound as a defensive agent is not documented in available literature, its chemical structure as a long-chain unsaturated alcohol suggests potential roles in deterring predators or competitors.

Insects have evolved a remarkable diversity of chemical defense mechanisms. These can range from the secretion of noxious or toxic compounds to the deployment of anti-feedants that render the insect unpalatable. These defensive secretions are often complex mixtures of various chemical classes, including aldehydes, ketones, esters, and alcohols. The specific composition of these secretions can vary between species and even between sexes of the same species.

Adaptation strategies in insects are closely linked to their chemical communication and defense systems. The ability to produce or respond to specific chemical cues allows insects to exploit particular ecological niches, avoid predation, and successfully reproduce. An insect's chemical profile, including compounds like long-chain alcohols, is a critical component of its adaptive toolkit. The biosynthesis of such compounds represents a metabolic investment, suggesting that they serve a significant, evolutionarily advantageous function.

Chemosensory Perception and Neurobiological Responses

The perception of chemical cues, such as this compound, by insects is a sophisticated process mediated by specialized olfactory sensory neurons (OSNs) housed in sensilla, typically located on the antennae.

Electroantennography (EAD) is a powerful technique used to measure the electrical response of an entire insect antenna to a specific volatile compound. This method provides a direct measure of the detection of a chemical by the olfactory receptors on the antenna. An EAD recording showing a significant depolarization in response to this compound would be the first crucial piece of evidence to demonstrate that an insect species can perceive this compound.

EAD studies have been instrumental in identifying a wide range of semiochemicals, including pheromones and plant volatiles, that are critical to insect behavior. The amplitude of the EAD response can provide an initial indication of the sensitivity and specificity of the antennal receptors to the tested compound.

Table 1: Hypothetical Electroantennographic (EAD) Response Profile

Insect SpeciesCompoundAntennal Response (mV)
Species AThis compound1.2
Species BThis compound0.3
Species CThis compound2.5

This table is illustrative and represents hypothetical data that would be generated from EAD experiments.

Following the initial detection by the whole antenna, the specificity of the response is determined at the level of individual olfactory receptors (ORs). Each OSN typically expresses a specific type of OR, which binds to a particular odorant or a small range of structurally related odorants.

Insect ORs are ligand-gated ion channels, and the binding of an odorant molecule like this compound to its specific OR would trigger the opening of the ion channel, leading to a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for further processing.

The specificity of an OR for a particular ligand is a key determinant of an insect's ability to discriminate between different chemical cues in its environment. Some ORs are highly specialized, responding to only a single compound, such as a sex pheromone component. Others are more broadly tuned, responding to a range of related compounds, which might be indicative of a food source or host plant. The precise ORs that recognize this compound would need to be identified through advanced techniques such as single-sensillum recording (SSR) or the functional expression of ORs in heterologous systems.

Advanced Analytical Methodologies for 6e Dodecen 1 Ol Profiling and Structural Elucidation

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 6E-dodecen-1-ol from other volatile and semi-volatile compounds present in biological or environmental samples. Gas chromatography, in particular, is well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of insect pheromones, including this compound. In this method, the volatile components of a sample, such as an extract from an insect's pheromone gland, are separated based on their boiling points and interactions with a capillary column. As each compound elutes from the column, it enters a mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern.

This combination of chromatographic separation and mass-based detection allows for both the quantification and identification of this compound, even in minute quantities. science.govscience.gov The retention time from the gas chromatograph provides an initial identification point, which is then confirmed by the mass spectrum. The mass spectrum of an unsaturated alcohol like this compound is characterized by a molecular ion peak (M+), although it can be weak for long-chain alcohols, and a series of fragment ions resulting from cleavages along the carbon chain. wikipedia.org For instance, the analysis of sex pheromone glands from various moth species has successfully identified dodecenol isomers by comparing their GC retention times and mass spectra to those of synthetic standards. science.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where single-dimension GC may not provide adequate separation, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power. This technique employs two different capillary columns connected in series. The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase.

This two-dimensional separation provides a much greater separation capacity, spreading the compounds over a two-dimensional plane. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for profiling complex volatile organic compound (VOC) mixtures, such as those found in decomposition studies where various dodecenol isomers have been detected. cuni.czuts.edu.au This high-resolution approach is ideal for distinguishing this compound from its other geometric and positional isomers, which may have very similar boiling points and co-elute in a standard GC analysis.

Headspace-Solid Phase Microextraction (HS-SPME) Optimization

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile compounds like this compound from a sample matrix. dokumen.pub The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above a sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the injector of a GC-MS for thermal desorption and analysis.

The efficiency of HS-SPME is dependent on several factors that must be optimized. dokumen.pub Key parameters include the type of fiber coating, extraction temperature, and extraction time.

ParameterDescriptionTypical Optimized Values for VolatilesRationale
Fiber Coating The stationary phase coated on the fiber determines its selectivity. Common coatings include Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), and Polyacrylate (PA).DVB/CAR/PDMS is often chosen for its ability to adsorb a broad range of volatile and semi-volatile compounds.The mixed-phase fiber provides a balance of adsorption mechanisms, capturing compounds with varying polarities and molecular weights effectively.
Extraction Temperature The temperature at which the sample is held during extraction affects the vapor pressure of the analytes.60°C to 80°CHigher temperatures increase the volatility of semi-volatile compounds like dodecenol, facilitating their transfer into the headspace for adsorption onto the fiber.
Extraction Time The duration the fiber is exposed to the headspace.30 to 60 minutesThis time needs to be sufficient to allow the analytes to reach equilibrium between the sample, the headspace, and the fiber, ensuring maximum and reproducible extraction.

This interactive table summarizes key optimization parameters for the HS-SPME technique based on common findings in volatile compound analysis.

Spectroscopic Methods for Structural Elucidation and Stereochemistry

While chromatography separates the components of a mixture, spectroscopy is required to determine the definitive structure of the isolated compound, including the precise location and geometry of the double bond in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for distinguishing between geometric isomers (E/Z). Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the key to isomer assignment lies in the signals from the vinylic protons (the H atoms on the C=C double bond). The coupling constant (J-value) between these two protons is diagnostic of the double bond's geometry.

A large coupling constant (typically ~15 Hz) is characteristic of a trans (E) configuration.

A smaller coupling constant (typically ~10 Hz) indicates a cis (Z) configuration.

The chemical shifts of the carbon atoms in the double bond also differ between E and Z isomers in ¹³C NMR spectra. libretexts.orgdocbrown.info For example, the allylic carbons in trans isomers often appear at a slightly different chemical shift compared to their cis counterparts. researchgate.net

NucleusFeatureTypical Value for E (trans) IsomerTypical Value for Z (cis) IsomerSignificance
¹H Vinylic Proton Coupling (JH-H)~12-18 Hz~6-12 HzDifferentiates the spatial arrangement of protons across the double bond. docbrown.info
¹³C Allylic Carbon Chemical Shift (δ)~32.5 ppm~27.0 ppmThe steric compression in the cis isomer causes an upfield shift (lower ppm) for the adjacent carbons. researchgate.net
¹³C Vinylic Carbon Chemical Shift (δ)~131.5 ppm / ~124.5 ppm~130.7 ppm / ~123.6 ppmThe electronic environment of the double bond carbons is distinct for each isomer. rsc.org

This interactive table presents typical NMR data used to differentiate between E and Z isomers of dodecen-1-ol.

Advanced Mass Spectrometry for Fragmentation Analysis

Advanced mass spectrometry techniques provide detailed information about the molecular weight and fragmentation pattern of this compound. In standard Electron Ionization (EI) mass spectrometry, long-chain unsaturated alcohols exhibit characteristic fragmentation. aip.org A common fragmentation pathway is the loss of a water molecule (M-18), which is often more prominent than in saturated alcohols. The spectrum will also show a series of hydrocarbon fragment ions separated by 14 Da (representing CH₂ groups). wikipedia.org

However, EI-MS alone typically cannot pinpoint the location of the double bond because the initial high-energy ionization can cause the double bond to migrate before fragmentation occurs. To overcome this, chemical derivatization techniques are employed prior to GC-MS analysis. A common method is the reaction of the double bond with dimethyl disulfide (DMDS). This reaction forms a thioether adduct. When this adduct is analyzed by MS, it fragments predictably at the bond between the two sulfur-bearing carbons, creating two major fragment ions. The masses of these ions directly reveal the original position of the double bond. dokumen.pub This method is highly effective for confirming the structure as dodec-6 -en-1-ol.

Chemometric Approaches for Volatilome and Metabolite Profiling

Chemometric approaches are indispensable in the analysis of complex chemical datasets, such as those generated from the study of volatilomes (the complete set of volatile organic compounds) and metabolites. These statistical and mathematical methods are employed to extract meaningful information from large, multivariate data matrices, which are commonly produced by modern analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS). uibu.ac.idnih.gov In the context of profiling substances like this compound, which may be part of a complex mixture of volatile compounds, chemometrics serves to identify patterns, classify samples, and build predictive models. nih.govsemanticscholar.org

The application of techniques such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS generates a comprehensive profile of volatile constituents in a sample. nih.gov This results in a dataset where each sample is characterized by the relative abundances of dozens or even hundreds of compounds. Manually interpreting such complex data is challenging. Chemometrics provides a suite of unsupervised and supervised techniques to reduce the dimensionality of the data, visualize relationships between samples, and identify the specific compounds responsible for observed differences. uibu.ac.idnih.gov Unsupervised methods, like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are particularly valuable for exploratory data analysis, where they reveal the intrinsic structure of the data without prior knowledge of the sample classes. nih.govwikipedia.org

Cluster Analysis and Principal Component Analysis in Chemical Characterization

Principal Component Analysis (PCA) and Cluster Analysis are powerful unsupervised chemometric tools used for the characterization of chemical profiles. nih.gov They are frequently applied to volatilome data to differentiate samples based on their chemical signatures, including the presence and abundance of specific isomers like this compound. mdpi.comnih.gov

Principal Component Analysis (PCA) is a dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). wikipedia.org The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for the highest possible remaining variance, while being orthogonal to the preceding components. wikipedia.org By plotting the samples on the first few PCs (e.g., PC1 vs. PC2), it is possible to visually identify groupings, trends, and outliers. semanticscholar.org The corresponding "loading plot" reveals which original variables (i.e., which chemical compounds) contribute most significantly to the separation observed in the "score plot". mdpi.com This is particularly useful for identifying key marker compounds that differentiate sample groups. For instance, PCA can effectively distinguish between isomeric compounds by considering the entire spectral data, identifying subtle but consistent differences that might otherwise be missed. mdpi.comnih.govresearchgate.net

Cluster Analysis , specifically Hierarchical Cluster Analysis (HCA), is another method used to group samples based on the similarity of their chemical profiles. uibu.ac.idcabidigitallibrary.org The analysis calculates the "distance" between all pairs of samples based on their measured compound abundances and groups the most similar samples together. The results are typically visualized as a dendrogram, which illustrates the hierarchical relationships between clusters. nih.govcabidigitallibrary.org HCA complements PCA by providing a clear visual representation of how samples naturally group together, confirming patterns observed in PCA score plots. semanticscholar.org

In the context of characterizing a specific compound like this compound within a complex biological or environmental matrix, these techniques are critical. For example, researchers might analyze the volatile profiles of different plant species or the same species under different conditions (e.g., pest attack vs. control). The resulting data would contain numerous compounds, including this compound and its isomers.

Hypothetical Research Finding:

To illustrate the application of these methods, consider a hypothetical study to differentiate three insect pheromone blends (Blend A, Blend B, Blend C) based on their fatty alcohol composition. The relative abundance of this compound and other related long-chain alcohols is quantified using GC-MS.

Interactive Data Table: Hypothetical Relative Abundance of Volatile Alcohols in Pheromone Blends

CompoundBlend A (Relative Abundance %)Blend B (Relative Abundance %)Blend C (Relative Abundance %)
This compound 45.215.55.1
(Z)-6-Dodecen-1-ol5.830.110.3
(E)-8-Dodecen-1-yl acetate (B1210297)2.15.535.7
(Z)-8-Dodecen-1-yl acetate1.52.225.4
Dodecan-1-ol10.522.18.2
Tetradecan-1-ol12.914.67.8

Applying PCA to this hypothetical dataset would likely yield the results summarized in the table below.

Interactive Data Table: Hypothetical Principal Component Analysis Results

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance
PC12.8571.271.2
PC21.0526.397.5

In this scenario, the first two principal components (PC1 and PC2) would explain 97.5% of the total variation in the data. A score plot would show three distinct clusters, each corresponding to one of the pheromone blends. The loading plot for PC1 might show a strong positive loading for this compound and strong negative loadings for (E)-8-Dodecen-1-yl acetate and (Z)-8-Dodecen-1-yl acetate, indicating that these compounds are the primary drivers for separating Blend A from Blend C. The loading plot for PC2 might be heavily influenced by (Z)-6-Dodecen-1-ol and Dodecan-1-ol, separating Blend B from the others.

Simultaneously, a Cluster Analysis would generate a dendrogram showing that Blends A, B, and C form distinct branches, confirming their unique chemical compositions based on the measured volatile profiles. cabidigitallibrary.org Together, these chemometric analyses provide a robust statistical basis for characterizing and differentiating complex chemical mixtures where this compound is a component of interest. pan.olsztyn.pl

Molecular Mechanisms and Gene Expression Regulation in Dodecenol Production

Transcriptional Regulation of Biosynthetic Enzymes

The production of the necessary enzymes for dodecenol biosynthesis begins at the genetic level with transcription. This process is tightly controlled to ensure that enzymes are synthesized at the appropriate time and in the correct tissues, such as the specialized pheromone glands of female moths. mdpi.com Key enzyme families involved include fatty acid synthases (FAS), acyl-CoA desaturases, and fatty-acyl reductases (FARs). oup.com

The regulation of these enzyme-encoding genes involves several factors:

Hormonal Control : In many moth species, a key regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). mdpi.compnas.org The release of PBAN can trigger a signaling cascade that leads to the transcriptional up-regulation of genes encoding critical biosynthetic enzymes, including those in the FAR family. pnas.org

Transcription Factors : Specific proteins known as transcription factors bind to DNA and modulate the rate of transcription. In studies of related fatty acid metabolism in honeybees, transcription factors such as Kay and Drep-2 have been identified as potential regulators of the process. mdpi.com

Gene Duplication and Divergence : The evolution of species-specific pheromone blends is linked to the expansion of gene families. Insect genomes often contain a large number of FAR genes, suggesting that gene duplication events followed by functional divergence have played a critical role in the evolution of chemical communication. elifesciences.org

Fine-tuning gene expression is crucial for optimizing the production of natural compounds while minimizing metabolic burden on the cell. nih.gov This control at the transcriptional level is the first and most fundamental step in regulating the entire biosynthetic pathway. nih.gov

Table 1: Key Enzyme Families in Dodecenol Biosynthesis and Their Regulation

Enzyme Family Function Known Regulatory Mechanisms
Fatty Acid Synthase (FAS) Produces fatty acyl-CoA precursors from acetyl-CoA. oup.com Regulated by metabolic demand and precursor availability. mdpi.com
Acyl-CoA Desaturase Introduces double bonds at specific positions in the fatty acid chain. oup.commdpi.com Transcriptional control influences the type and amount of unsaturated fatty acids produced. geneticsmr.org

| Fatty-Acyl Reductase (FAR) | Catalyzes the final reduction of the fatty acyl-CoA to a fatty alcohol. oup.compnas.org | Subject to transcriptional up-regulation by signaling cascades like the one initiated by PBAN. pnas.org |

Post-Translational Modifications and Enzyme Activity Modulation

Following protein synthesis (translation), the activity of biosynthetic enzymes is further modulated by post-translational modifications (PTMs). These chemical alterations can change an enzyme's conformation, stability, localization, or catalytic activity, providing a rapid and flexible means of controlling metabolic flux. nih.gov

While specific PTMs for the enzymes directly synthesizing 6E-dodecen-1-ol are not extensively detailed, general principles from related biological systems are highly relevant:

Phosphorylation : This is one of the most common PTMs, where a phosphate (B84403) group is added to an enzyme. nih.gov This can activate or deactivate enzymes. In Bacillus subtilis, for instance, the phosphorylation state of a single protein controls the flux through a part of glycolysis, demonstrating the powerful impact of this modification. nih.gov The activity of PBAN in moths is known to alter enzyme activities, which may occur through phosphorylation events. nih.gov

Disulfide Bridges : Proteins involved in insect chemical communication, such as binding proteins, are known to have specific disulfide bridge arrangements that are crucial for their proper folding and function. nih.gov Similar structural modifications are likely essential for the biosynthetic enzymes to maintain their correct three-dimensional shape for catalysis.

N-terminal Acetylation : Studies in yeast have shown that variations in PTMs, such as the degree of N-terminal acetylation on alcohol dehydrogenase, can be highly correlated with metabolic and life-history traits. nih.gov This highlights how subtle modifications can lead to significant phenotypic diversity.

These modifications create different versions of an enzyme, known as isoforms, which can have varied properties, allowing for nuanced control over the biosynthetic pathway. nih.gov

Cellular Signaling Pathways Influencing Dodecenol Metabolism

The entire process of dodecenol metabolism is embedded within a complex web of cellular signaling pathways. These pathways transduce external and internal cues into specific cellular responses, including the up- or down-regulation of pheromone production. wiley-vch.de The regulation of pheromone biosynthesis is influenced by neuropeptides, hormones, and other signals that coordinate the insect's response to its physiological and environmental context. nih.gov

Communication within and between cells is fundamental to coordinating the function of a multicellular organism. wiley-vch.de In the context of pheromone production, these networks ensure that an individual's chemical signal reflects its reproductive status, age, or social environment. nih.gov

Intercellular Signaling : Hormones and neuropeptides act as long-range messengers. In insects, Juvenile Hormone and ecdysteroids are known to regulate pheromone production. nih.gov PBAN, produced in the brain or subesophageal ganglion, is released into the hemolymph and travels to the pheromone gland, where it binds to a receptor on the cell surface. nih.govmdpi.com This binding event is the first step in translating an external signal into an intracellular response.

Intracellular Signaling : Once a signal like PBAN binds to its receptor, it initiates an intracellular signaling cascade. nih.gov This often involves second messengers, such as cyclic AMP (cAMP) or inositol (B14025) 1,4,5-trisphosphate (IP₃), which amplify the initial signal. nih.gov These messengers then activate downstream effector proteins, typically protein kinases, which in turn phosphorylate target enzymes or transcription factors, ultimately altering gene expression and enzymatic activity to modulate pheromone synthesis. nih.gov This chain of events connects the cell surface to the nucleus and metabolic machinery. nih.gov

Table 2: Signaling Molecules Implicated in Pheromone Production

Signaling Molecule Type Role
Pheromone Biosynthesis Activating Neuropeptide (PBAN) Neuropeptide Activates the biosynthetic pathway in the pheromone gland, often a primary regulator in moths. nih.govmdpi.com
Juvenile Hormone (JH) Hormone Induces pheromone production in some insect orders like Blattodea and Coleoptera. nih.gov
Ecdysteroids Steroid Hormone Regulates synthesis by affecting the activity of fatty acyl-CoA elongation enzymes in some Diptera. nih.gov

| Insulin-Related Signals | Peptide Hormone | Known to play a regulatory role in the production of cuticular lipids. nih.gov |

Environmental and Genetic Factors Affecting Gene Expression

Gene expression is not solely determined by a static, hardwired program; it is a dynamic process influenced by both the organism's genetic makeup and its environment. elifesciences.orgmsdmanuals.com The production of this compound can therefore vary significantly based on a range of external and internal factors.

Environmental Factors : Various environmental cues can alter the expression of genes involved in pheromone synthesis.

Social Environment : In Drosophila, social experience (group housing versus isolation) can reversibly alter the expression of the gene Cyp6a20, which in turn affects aggressiveness and pheromone sensitivity. pnas.org

Temperature and Light : External conditions like temperature and light cycles can regulate gene expression. slideshare.net For example, the expression of some chemosensory genes in the beet armyworm shows a circadian rhythm that can be affected by exposure to pheromones and plant volatiles. nih.gov

Diet : The availability and type of nutrients can impact the production of pheromone precursors like acetyl-CoA, thereby influencing the quantity of pheromone produced. mdpi.comnih.gov

Genetic Factors : Natural variation within a population's gene pool is a major determinant of phenotypic diversity, including differences in chemical signals.

Heritable Variation : Studies on gene expression have shown that it is a heritable quantitative trait. nih.govelifesciences.org This means that genetic differences between individuals lead to differing levels of gene expression.

Allelic Variation : Different alleles, or versions of a gene, can result in varied expression levels. This allele-specific expression (ASE) can be influenced by the cellular environment and external treatments. elifesciences.org In the context of pheromone synthesis, genetic variation in key enzymes like desaturases or reductases can lead to the production of different ratios of pheromone components, a key mechanism in the evolution of new species. pnas.org

Table 3: Examples of Factors Influencing Gene Expression in Pheromone Biosynthesis

Factor Type Specific Factor Effect on Gene Expression/Pheromone Production
Environmental Social Experience (e.g., group housing) Can alter expression of specific genes (e.g., Cyp6a20) involved in pheromone perception and related behaviors. pnas.org
Environmental Diet/Nutrition Affects the availability of precursors (e.g., acetyl-CoA), thereby influencing the rate of biosynthesis. mdpi.com
Environmental Circadian Rhythm Can cause cyclical expression of chemosensory and biosynthetic genes. nih.govnih.gov
Genetic Allelic Variation in Biosynthetic Enzymes Can alter enzyme specificity or activity, leading to changes in the final pheromone blend. pnas.org

| Genetic | Expression Quantitative Trait Loci (eQTLs) | DNA variants that influence the expression levels of one or more genes, contributing to natural variation in production. elifesciences.org |


Future Research Directions and Applied Perspectives in Chemical Ecology

Integration of Omics Technologies for Systems-Level Understanding (e.g., Metabolomics, Lipidomics)

A comprehensive understanding of how insects like moths produce and regulate specific pheromone components such as (6E)-Dodecen-1-ol requires a systems-level approach. The advancement of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of insect chemical ecology. nih.govfrontiersin.org

Lipidomics and metabolomics, in particular, offer powerful tools for investigating the complex biochemical milieu of pheromone glands. researchgate.net Since (6E)-Dodecen-1-ol is a lipid-derived molecule, these techniques are essential for elucidating its complete biosynthetic context. slu.se Recent studies have utilized techniques like Direct Analysis in Real Time mass spectrometry (DART-MS) to perform in-situ lipid profiling of single insect pheromone glands. researchgate.netnih.govnih.gov This allows for rapid, reproducible, and species-specific lipid profiles, identifying a wide range of molecules including fatty acids, wax esters, and triacylglycerides that constitute the glandular "secretome". researchgate.netnih.gov Such untargeted fingerprinting can reveal not only the final pheromone components but also their precursors and related metabolites, providing a holistic view of the metabolic network.

The integration of multiple omics platforms is a key future direction. frontiersin.org For instance, combining transcriptomics (to identify gene expression patterns for biosynthetic enzymes) with metabolomics and lipidomics (to measure the resulting chemical products) can directly link genes to functions. This approach has been used to study the molecular interactions between plants and insects and can be adapted to dissect the intricate processes of pheromone production and regulation. frontiersin.orgbiorxiv.org This integrated systems biology approach will be crucial for understanding how insects achieve the precise ratios of compounds, including isomers like (6E)-Dodecen-1-ol, that are often critical for effective chemical communication.

Table 1: Application of Omics Technologies in Pheromone Research

Omics Technology Application in Chemical Ecology Key Findings & Potential Relevant Compounds
Metabolomics Profiling of metabolites in pheromone glands to identify final products and precursors. agriscigroup.us Enables a holistic understanding of the biochemical pathways and regulatory networks involved in pheromone synthesis. nih.govagriscigroup.us Fatty acids, Alcohols, Aldehydes, Acetates
Lipidomics Characterization of the complete lipid profile of pheromone-producing tissues. researchgate.netnih.gov Reveals the diversity of lipid molecules (e.g., triacylglycerides, wax esters) that may serve as precursors or play other roles in pheromone biology. researchgate.netnih.gov Fatty acyls, Triacylglycerides, Wax esters
Transcriptomics Identification of genes encoding biosynthetic enzymes (desaturases, reductases, etc.) that are actively expressed in pheromone glands. researchgate.net Pinpoints the specific enzymes responsible for key steps like desaturation and chain-length modification, facilitating pathway reconstruction. pherobase.com Acyl-CoA desaturases, Fatty-acyl reductases
Proteomics Analysis of the proteins present in pheromone glands to identify and quantify enzymes and receptors. frontiersin.org Confirms the translation of key enzymes and can identify other proteins involved in pheromone transport and release. Odorant-binding proteins, Biosynthetic enzymes

Development of Sustainable Pest Management Strategies

(6E)-Dodecen-1-ol, as a component of insect sex pheromones, is central to the development of environmentally benign pest control methods that offer an alternative to broad-spectrum insecticides. era-learn.eubattelle.org The primary applications in Integrated Pest Management (IPM) are for population monitoring and mating disruption. uliege.benih.gov

Mating disruption involves permeating the atmosphere of a crop field with a synthetic version of the female sex pheromone. uliege.be This confuses males and prevents them from locating mates, thereby suppressing the pest population. era-learn.euresearchgate.net For this technique to be effective and economically viable, the controlled and prolonged release of the volatile pheromone is critical. Future research is focused on designing advanced polymer carriers and dispensers that optimize release kinetics, ensuring the pheromone concentration remains effective throughout the season while minimizing waste. nih.gov

Pheromone-baited traps are used to monitor pest populations, allowing farmers to make informed decisions about when and if other control measures are necessary. scielo.edu.uy Predictive models can use data from trap captures to estimate larval emergence and time interventions precisely. scielo.edu.uy The specificity of pheromones is a major advantage, as these methods target only the pest species, preserving biodiversity and beneficial insects. battelle.org The ongoing challenge is to lower the cost of synthetic pheromones and develop more robust and efficient delivery systems to expand their use in large-scale agriculture, such as for moths that attack major crops like corn and cabbage. battelle.orgnih.gov

Exploration of Novel Biosynthetic Pathways

The chemical diversity of moth pheromones, including the specific chain length and double bond geometry of molecules like (6E)-Dodecen-1-ol, arises from a modular and evolvable biosynthetic pathway derived from fatty acid metabolism. pnas.orgfrontiersin.org While the general pathway is understood, there is significant ongoing research to discover novel enzymes and pathway variations that account for the vast array of pheromone structures found in nature.

The core pathway involves three key enzymatic steps:

Fatty Acid Synthesis: De novo synthesis of saturated fatty acids (e.g., palmitic acid, stearic acid) by fatty acid synthase (FAS). frontiersin.org

Desaturation: Introduction of one or more double bonds at specific positions by a diverse family of acyl-CoA desaturases. The evolution and differential expression of these desaturases are a primary source of pheromone blend variation between species. pnas.org

Chain-Shortening and Modification: The unsaturated fatty acyl-CoA is often subject to limited rounds of beta-oxidation to achieve the correct chain length. Finally, a fatty-acyl reductase (FAR) reduces the acyl-CoA to the corresponding alcohol (e.g., (6E)-Dodecen-1-ol). frontiersin.org Further modification by acetyltransferases can produce acetate (B1210297) esters.

A major goal of future research is to identify and characterize new desaturases and FARs with novel specificities. frontiersin.org Understanding how gene duplication and neofunctionalization in these enzyme families have driven the evolution of new pheromone signals can explain how new species arise. pnas.org This exploration not only deepens our understanding of evolution but also provides a genetic toolkit of enzymes that can be used for the heterologous production of specific pheromones.

Engineering of Microbial or Plant Systems for Dodecenol Production

The chemical synthesis of insect pheromones can be expensive and generate toxic byproducts, limiting their widespread use in agriculture. era-learn.euearlham.ac.uk A promising and sustainable alternative is the production of pheromones like (6E)-Dodecen-1-ol in engineered biological systems. era-learn.eu Synthetic biology and metabolic engineering are being used to turn both microbes and plants into "green factories" for these valuable molecules. earlham.ac.ukfrontiersin.org

Plant-Based Production: Researchers have successfully engineered plants to produce moth sex pheromones. By introducing the genes for key biosynthetic enzymes (like specific desaturases and reductases) from insects into plants such as Nicotiana benthamiana (a relative of tobacco) or Camelina sativa (an oilseed crop), scientists have demonstrated the production of pheromone precursors or the final pheromone components in the plant's leaves or seed oil. earlham.ac.ukisaaa.orgnih.gov Some projects aim to develop plants that act as living bio-dispensers in the field, continuously releasing pheromones to protect themselves and neighboring crops. era-learn.eufarmingfuturefood.com Fine-tuning gene expression using synthetic promoters and regulatory switches is a key area of research to maximize yields without negatively impacting plant growth. nih.gov

Microbial Production: Microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are powerful chassis for bioproduction due to their rapid growth and well-understood genetics. frontiersin.orgfrontiersin.org Scientists have engineered these microbes to produce fatty acid-derived molecules, including dodecanol. osti.govacs.org This involves introducing the necessary pheromone biosynthesis genes and optimizing the host's native metabolic pathways to channel more carbon towards the desired product. frontiersin.orgchalmers.se Machine learning algorithms are being used to guide this process, predicting optimal genetic modifications to improve titers in Design-Build-Test-Learn cycles. frontiersin.orgacs.org

Table 2: Examples of Engineered Systems for Pheromone Production

Engineered Host Target Product Class Key Engineering Strategy Reference
Nicotiana benthamiana Moth sex pheromones (alcohols, acetates) Heterologous expression of insect desaturase and reductase genes; use of synthetic promoters for tunable expression. earlham.ac.uknih.gov
Camelina sativa Pheromone precursors Genetic modification with insect genes to produce precursor compounds in the seed oil. isaaa.org
Saccharomyces cerevisiae Fatty acid-derived pheromones (e.g., fatty alcohols) Expression of insect Fatty-Acyl Reductase (FAR) genes; deletion of competing metabolic pathways to increase fatty acid pool. frontiersin.orgchalmers.se
Escherichia coli 1-Dodecanol Implementation of Design-Build-Test-Learn (DBTL) cycles guided by machine learning to optimize enzyme combinations and expression levels. acs.org

Advanced Modeling and Predictive Chemical Ecology

The interaction between an insect and a pheromone plume is a complex process governed by fluid dynamics, neurobiology, and behavior. Advanced computational modeling is becoming an indispensable tool for understanding and predicting these interactions, with direct applications in optimizing pest control strategies. mdpi.com

One area of focus is the modeling of pheromone plume dispersal in turbulent environments. oup.com Simulators like "MothPy" recreate the patchy, filamentous structure of a real-world odor plume and model the navigation strategies insects use to track it to its source. arxiv.orgbiorxiv.orgnih.gov These models incorporate variables such as wind speed, release rate, and the insect's sensory thresholds to test the effectiveness of different search behaviors (e.g., upwind surging and crosswind casting). nih.gov By understanding the principles of this navigation, researchers can better design trap placement and mating disruption strategies.

Another frontier is the use of machine learning and quantitative structure-activity relationship (QSAR) models. mdpi.com These models aim to predict the biological activity of a chemical based on its molecular structure. By curating large datasets of chemical structures, protein binding data (e.g., for odorant-binding proteins), and behavioral responses, machine learning algorithms can identify novel compounds that might act as attractants or repellents. mdpi.com This predictive capability can accelerate the discovery of new semiochemicals and help in designing more effective and specific lures for pest management, forming the basis for a new era of predictive chemical ecology.

Q & A

Basic Questions

Q. How can researchers accurately characterize 6E-Dodecen-1-ol’s structural and stereochemical properties?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for olefinic protons (δ 5.3–5.5 ppm for E-configuration double bonds) and hydroxyl protons (δ 1.5–2.0 ppm). Compare with reference spectra for stereochemical confirmation .
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 186 for [M]+) and fragmentation patterns to confirm the carbon chain and functional groups .
  • Infrared Spectroscopy (IR) : Detect hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C=C stretching (~1640–1680 cm⁻¹) bands .
    • Experimental Design : Include internal standards (e.g., deuterated solvents for NMR) and replicate analyses to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Use fume hoods for volatile handling .
  • Ventilation and Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Ensure local exhaust ventilation to maintain airborne concentrations below occupational exposure limits .
  • Emergency Procedures : Install safety showers/eye-wash stations and train personnel in spill management (e.g., absorbent materials for small spills) .

Q. How should researchers design initial experiments to study this compound’s reactivity or biological activity?

  • Methodological Answer :

  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Double-bond geometry influences antimicrobial activity") based on literature gaps .
  • Control Groups : Include solvent-only controls and analogs (e.g., Z-isomer or saturated dodecanol) to isolate structure-activity relationships .
  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 μM–100 mM) to identify thresholds for biological or catalytic effects .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., varying bioactivity results) be systematically resolved?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across replicates. Use Cohen’s d to quantify effect sizes .
  • Source Investigation : Audit variables like solvent purity, isomerization during storage, or microbial contamination in bioassays .
  • Replication : Collaborate with independent labs to validate findings, ensuring protocol standardization (e.g., temperature, humidity) .

Q. What strategies optimize the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Catalytic Systems : Test Sharpless asymmetric dihydroxylation or Wittig reactions with chiral phosphonium ylides to enhance E-selectivity .
  • Solvent and Temperature Optimization : Use polar aprotic solvents (e.g., DMF) at controlled temperatures (e.g., –20°C to slow isomerization) .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC-MS to determine optimal quenching times for maximal E-isomer yield .

Q. How can computational modeling predict this compound’s ecological impact or degradation pathways?

  • Methodological Answer :

  • QSAR Modeling : Correlate lipophilicity (logP) and biodegradability using software like EPI Suite to estimate environmental persistence .
  • Molecular Dynamics Simulations : Simulate interactions with soil enzymes (e.g., lipases) to predict hydrolysis rates .
  • Field Validation : Pair predictions with microcosm studies measuring half-life in soil/water under varying pH and microbial activity .

Q. What methodologies integrate this compound research with existing literature on unsaturated alcohols?

  • Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to synthesize data on analogous compounds (e.g., farnesol, geraniol) and identify mechanistic parallels .
  • Meta-Analysis : Pool bioactivity data from published studies to quantify trends (e.g., correlation between chain length and antimicrobial potency) .
  • Critical Appraisal : Evaluate bias in prior studies (e.g., incomplete stereochemical reporting) using tools like ROBIS .

Guidelines for Data Presentation and Reproducibility

  • Data Tables : Include retention times (HPLC/GC), spectral assignments (NMR/IR), and statistical metrics (p-values, R²). Label axes with SI units .
  • Reproducibility : Document batch-specific purity (HPLC), storage conditions, and instrument calibration protocols .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific formatting for chemical nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.